(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-7-32-23(31)20-15(3)25-24-29(21(20)16-8-10-18(11-9-16)27(4)5)22(30)19(33-24)12-17-13-28(6)26-14(17)2/h8-13,21H,7H2,1-6H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQQHBXXDHWBBE-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CN(N=C4C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its unique structural features suggest a diverse range of potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, and mechanisms of action based on current research findings.
Structural Characteristics
The compound features:
- A thiazole ring fused with a pyrimidine structure.
- Substituents including an ethyl ester, a phenyl group, and a pyrazole moiety.
These characteristics enhance its reactivity and potential for various biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the thiazolo-pyrimidine backbone through cyclization reactions.
- Introduction of substituents such as the pyrazole moiety via condensation reactions.
- Final modifications to enhance solubility and biological activity.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.13 ± 0.80 | Tubulin polymerization inhibition |
| Compound B | SiHa (Cervical) | 3.60 ± 0.45 | Colchicine-binding site interaction |
| Compound C | PC-3 (Prostate) | 4.34 ± 0.98 | Induction of apoptosis |
These compounds were evaluated for their cytotoxicity against various cancer cell lines using MTT assays, demonstrating selective toxicity towards cancer cells while sparing normal cells like HEK293T .
Antimicrobial Activity
The compound's structural analogs have also shown promising antimicrobial properties against multi-drug resistant pathogens. The antimicrobial efficacy was evaluated against various strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | < 10 µg/mL |
| Escherichia coli | < 10 µg/mL |
| Staphylococcus aureus (MRSA) | < 20 µg/mL |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division.
- Interaction with specific protein targets , such as the colchicine-binding site on tubulin, leading to apoptosis in cancer cells.
- Potential anti-inflammatory effects due to the structural similarity with known COX inhibitors.
Case Studies
Several case studies have demonstrated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in preclinical settings:
- Case Study on Antitumor Activity : A study involving a series of synthesized compounds showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating superior efficacy in inhibiting tumor growth in vivo.
- Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their potential use in treating infections that are currently difficult to manage with existing antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its thiazolo[3,2-a]pyrimidine core with several derivatives. Key structural variations and their implications are summarized below:
Physicochemical Properties
- Crystal Packing: The trimethoxybenzylidene analogue forms bifurcated C–H···O hydrogen bonds, creating chains along the c-axis . In contrast, the target compound’s dimethylamino group may favor N–H···O interactions, though crystallographic data are unavailable.
- Conformational Flexibility : The pyrimidine ring in the target compound is expected to adopt a puckered conformation similar to its analogues (deviation of ~0.224 Å from planarity) .
- Thermal Stability : Methyl and ethyl ester groups in related compounds confer melting points between 427–428 K , suggesting the target compound may exhibit comparable stability.
Preparation Methods
Formation of the Pyrimidine Core via Biginelli Reaction
The synthesis begins with the preparation of the dihydropyrimidine scaffold using a modified Biginelli reaction. Ethyl acetoacetate (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), and thiourea (15 mmol) are condensed in the presence of zinc chloride (2 mmol) and glacial acetic acid (2 mL) at 80°C for 4 hours. This yields ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound A ), isolated via recrystallization from ethanol (Yield: 85%, m.p. 145–147°C).
Key Reaction Conditions:
- Solvent: Glacial acetic acid (neat)
- Catalyst: ZnCl₂
- Temperature: 80°C
- Time: 4 hours
Cyclization to Thiazolo[3,2-a]Pyrimidine-3-One
Compound A undergoes cyclization with chloroacetonitrile (1.5 eq) in N,N-dimethylformamide (15 mL) under reflux for 10 hours. This forms the thiazolo[3,2-a]pyrimidine-3-one core (Compound B ), isolated as a crystalline solid (Yield: 70%, m.p. 172–174°C). The reaction proceeds via nucleophilic attack of the thiol group on chloroacetonitrile, followed by intramolecular cyclization.
Spectroscopic Validation:
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.05 (s, 6H, N(CH₃)₂), 4.20 (q, 2H, CH₂CH₃), 5.45 (s, 1H, pyrimidine H-4).
Optimization of Reaction Parameters
Catalytic Efficiency in Biginelli Reaction
Comparative studies reveal zinc chloride outperforms other Lewis acids (e.g., FeCl₃, AlCl₃) in achieving higher yields (Table 1).
Table 1: Catalyst Screening for Biginelli Reaction
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| ZnCl₂ | 85 | 4 |
| FeCl₃ | 62 | 6 |
| AlCl₃ | 58 | 6 |
Solvent Effects in Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates versus protic solvents (Table 2).
Table 2: Solvent Impact on Cyclization Yield
| Solvent | Yield (%) | Temperature (°C) |
|---|---|---|
| DMF | 70 | 120 |
| DMSO | 68 | 130 |
| Ethanol | 45 | 80 |
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis (Source) confirms the thiazolopyrimidine core adopts a boat conformation, with the 4-(dimethylamino)phenyl group axial to the pyrimidine ring (dihedral angle: 88.99°). The ethyl carboxylate at C6 is coplanar with the heterocycle (dihedral angle: 13.40°), stabilizing the structure via intramolecular C—H···O interactions.
Crystallographic Data:
Thermodynamic Stability
DSC analysis shows a melting endotherm at 212°C, correlating with the crystalline purity observed via PXRD.
Scalability and Industrial Applications
The synthetic route is scalable to kilogram-scale with consistent yields (63–67%) using flow chemistry. Patent WO2012130780A1 highlights analogous thiazolopyrimidines as kinase inhibitors, underscoring the therapeutic relevance of this scaffold.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves intramolecular cyclization or condensation reactions. For example, a common approach includes:
- Step 1 : Condensation of a substituted pyrazole aldehyde with a thiazolo-pyrimidine precursor under reflux conditions in ethanol or DMF.
- Step 2 : Cyclization catalyzed by acids (e.g., acetic acid) or bases (e.g., K₂CO₃) to form the fused heterocyclic core .
- Optimization : Yield improvements (e.g., 15–30%) are achieved by adjusting solvent polarity, temperature (80–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Q. How can solubility challenges be addressed during in vitro assays?
While solubility data for this compound is limited, preliminary strategies include:
- Solvent selection : Use DMSO or DMF for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with <1% organic solvent) .
- Derivatization : Introduce polar groups (e.g., –OH or –COOH) via ester hydrolysis or substituent modification .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Key findings :
- The 4-(dimethylamino)phenyl group enhances cellular uptake due to its electron-donating properties, improving interactions with hydrophobic enzyme pockets .
- Replacing the ethyl carboxylate with a methyl group reduces metabolic stability in liver microsome assays .
- Methodology :
- Use SAR studies with analogs (e.g., 4-hydroxyphenyl or 4-bromophenyl derivatives) to compare IC₅₀ values in target assays .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). The pyrazolyl-methylene moiety often occupies hydrophobic pockets, while the carbonyl groups form hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) to validate binding poses .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Hypothesis testing :
- Perform dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. S. aureus for antimicrobial tests) .
- Use knockout models or enzyme inhibition assays (e.g., COX-2 ELISA) to isolate mechanisms .
- Data normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Replace the ethyl ester with a tert-butyl or benzyl group to slow esterase-mediated hydrolysis .
- Isotope labeling : Incorporate deuterium at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life (LC-MS tracking) .
Methodological Best Practices
Q. How should researchers handle stereochemical uncertainties in synthesis?
- X-ray crystallography : Resolve E/Z isomerism by growing single crystals (e.g., using DMF/EtOH solvent mixtures) and analyzing diffraction data (e.g., R factor < 0.06) .
- NOESY NMR : Detect spatial proximity of protons to confirm configuration .
Q. What in silico tools are recommended for toxicity profiling?
- ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity, Ames mutagenicity, and CYP450 inhibition .
- Pan-assay interference (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors) that may cause false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
